molecular formula C22H25N3O3S2 B2887629 (E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-95-1

(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2887629
M. Wt: 443.58
InChI Key: NQDBNJDETICJMQ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Research has focused on synthesizing various derivatives of benzothiazole and related compounds due to their potential pharmacological activities. For instance, the synthesis of 2‐(4‐dimethylaminophenyl)‐3‐substituted thiazolidin‐4‐one‐5‐yl‐acetyl acetamides/benzamides has been investigated for their anticonvulsant activities, with some compounds showing promising results compared to standard drugs like diazepam (Senthilraja & Alagarsamy, 2012). This suggests that derivatives of the compound may hold potential in the development of new anticonvulsant medications.

Anticancer Research

The exploration of thiazole and thiadiazole scaffolds in the design of anticancer agents is another significant area of research. For example, the facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has been carried out, with the compounds evaluated for in vitro anticancer activity against various human cancer cell lines. Some of these synthesized compounds exhibited promising anticancer activity (Tiwari et al., 2017). This highlights the potential of benzamide derivatives in the search for new anticancer therapies.

Antimicrobial Applications

Derivatives of benzothiazole have also been synthesized and tested for antimicrobial activity, with some showing effectiveness against both Gram-positive and Gram-negative bacterial strains (Bikobo et al., 2017). This indicates the potential utility of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria.

Material Science and Corrosion Inhibition

In material science, benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds have shown promising results in offering protection against corrosion, which is crucial for extending the lifespan of metal structures in harsh environments (Hu et al., 2016).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-16-8-7-9-19-20(16)24(2)22(29-19)23-21(26)17-10-12-18(13-11-17)30(27,28)25-14-5-3-4-6-15-25/h7-13H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDBNJDETICJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.